molecular formula C12H21FN2O2 B13896421 tert-butyl N-[(1S,2S,3S,5R)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl]carbamate

tert-butyl N-[(1S,2S,3S,5R)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl]carbamate

Cat. No.: B13896421
M. Wt: 244.31 g/mol
InChI Key: NBYONZZBTJZHTF-KATARQTJSA-N
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Description

This compound is a fluorinated bicyclic carbamate featuring an 8-azabicyclo[3.2.1]octane core. The tert-butyl carbamate group acts as a protective moiety for the amine, while the fluorine substituent at the 2-position enhances stereoelectronic properties. Such derivatives are pivotal in medicinal chemistry for their ability to modulate pharmacokinetic profiles, including metabolic stability and target binding affinity. The (1S,2S,3S,5R) stereochemistry further defines its spatial orientation, influencing interactions with biological targets .

Properties

Molecular Formula

C12H21FN2O2

Molecular Weight

244.31 g/mol

IUPAC Name

tert-butyl N-[(1S,2S,3S,5R)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl]carbamate

InChI

InChI=1S/C12H21FN2O2/c1-12(2,3)17-11(16)15-9-6-7-4-5-8(14-7)10(9)13/h7-10,14H,4-6H2,1-3H3,(H,15,16)/t7-,8+,9+,10+/m1/s1

InChI Key

NBYONZZBTJZHTF-KATARQTJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H]2CC[C@@H]([C@@H]1F)N2

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC(C1F)N2

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl N-[(1S,2S,3S,5R)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl]carbamate typically involves:

  • Construction of the bicyclic azabicyclo[3.2.1]octane core.
  • Introduction of the fluorine atom at the 2-position.
  • Installation of the tert-butyl carbamate protecting group on the nitrogen or the 3-position amine.

The stereochemistry at positions 1, 2, 3, and 5 is controlled through chiral starting materials or stereoselective reactions.

Key Synthetic Routes

Route via Fluorinated Azabicyclo[3.2.1]octane Intermediate
  • Starting from a suitable bicyclic amine precursor, selective fluorination at the 2-position is performed using electrophilic fluorinating agents.
  • The free amine at the 3-position is then protected with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate group.
  • This approach allows for stereochemical control by starting with enantiopure bicyclic amines and using mild fluorination conditions to preserve stereochemistry.
Route via Fluorinated Piperidine Derivatives
  • Alternative syntheses use fluorinated piperidine intermediates that are cyclized to form the azabicyclo[3.2.1]octane core.
  • The carbamate group is introduced either before or after ring closure depending on the protecting group stability and reaction conditions.
  • This method often employs nucleophilic substitution or ring-closing reactions to establish the bicyclic framework with fluorine substitution.

Representative Synthesis Example (Patent US9393239B2)

  • The patent describes bicyclic compounds with similar cores.
  • A typical preparation involves:
    • Synthesis of a 2-fluoro-8-azabicyclo[3.2.1]octane intermediate.
    • Reaction with tert-butyl carbamate reagents to install the Boc protecting group.
    • Purification by chromatography to isolate the desired stereoisomer.
  • The patent emphasizes the importance of controlling reaction conditions to maintain stereochemical integrity and yield.

Data Table: Summary of Preparation Methods

Step Reaction Type Key Reagents/Conditions Outcome/Notes Reference
1 Fluorination Electrophilic fluorinating agents (e.g., NFSI, Selectfluor) Selective fluorination at C-2 of bicyclic amine
2 Protection Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine) Formation of tert-butyl carbamate protecting group
3 Ring closure (if applicable) Cyclization via nucleophilic substitution or intramolecular reaction Formation of azabicyclo[3.2.1]octane core with fluorine
4 Purification Chromatography (silica gel, HPLC) Isolation of pure stereoisomer

Summary Table of Compound Identifiers and Properties

Property Data Source
Molecular Formula C12H21FN2O2
Molecular Weight 244.31 g/mol
CAS Number 2375919-35-8
IUPAC Name This compound
Purity (typical) ≥95%
SMILES O=C(OC(C)(C)C)N[C@@H]1C@HC@@([H])CC[C@@]2([H])C1

Final Remarks

The preparation of this compound is well-documented in patent literature and chemical databases, with established synthetic routes focusing on stereoselective fluorination and carbamate protection. The methods provide reliable access to this compound with high stereochemical purity, suitable for further applications in pharmaceutical research and development.

Chemical Reactions Analysis

tert-Butyl N-[(1S,2S,3S,5R)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

tert-Butyl N-[(1S,2S,3S,5R)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,2S,3S,5R)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs in the 8-Azabicyclo[3.2.1]octane Family

Key Observations:
  • Fluorine vs. Oxo Group : The target compound’s fluorine atom increases electronegativity and metabolic stability compared to the 8-oxo analog, which introduces a polar ketone .
  • Salt Formation : The hydrochloride derivative () improves aqueous solubility, advantageous for drug formulation, but alters the parent compound’s ionization state .

Analogs with Varied Bicyclic Frameworks

Table 2: Cross-Framework Comparisons
Compound Name CAS Number Bicyclo System Molecular Weight Substituents Pharmacological Implications
tert-butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate 2306249-46-5 Spiro[4.5]decane 290.35 Spiro ring; difluoro Enhanced conformational rigidity
tert-butyl N-[(1S,2S,4R)-rel-7-azabicyclo[2.2.1]heptan-2-yl]carbamate 1932031-07-6 Bicyclo[2.2.1]heptane 212.29 Smaller ring; rel-stereochemistry Reduced steric bulk; potential for CNS targeting
Key Observations:
  • Spiro Systems : Spiro[4.5]decane derivatives () introduce rigidity, which can optimize binding to deep protein pockets .

Stereochemical and Functional Group Variations

  • Stereochemistry : The (1S,2S,3S,5R) configuration of the target compound contrasts with rel-stereoisomers (e.g., ’s “rel” designation), which may exhibit divergent binding affinities due to altered spatial orientation .
  • Functional Groups: Methyl, hydroxy, or sulfonyl groups in analogs () alter lipophilicity and hydrogen-bonding capacity. For example, the 3-hydroxy-2-phenylpropanoate esters in enhance chiral recognition in receptor binding .

Biological Activity

tert-butyl N-[(1S,2S,3S,5R)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl]carbamate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and a detailed analysis of its pharmacological properties.

  • IUPAC Name : this compound
  • CAS Number : 2375919-35-8
  • Molecular Formula : C12H21FN2O2
  • Molecular Weight : 244.31 g/mol
  • Purity : 95%

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways.

Anticancer Properties

Recent studies have demonstrated the potential anticancer effects of this compound. For instance:

  • Study on Tumor Cell Lines : In vitro assays showed significant cytotoxicity against various cancer cell lines, including B16 melanoma and A549 lung cancer cells. The compound exhibited submicromolar IC50 values, indicating potent activity against these cell types .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

  • Neuroprotection in Animal Models : In rodent models of neurodegeneration, this compound demonstrated the ability to reduce neuronal apoptosis and inflammation .

Case Study 1: Anticancer Activity

In a controlled study involving the application of this compound on cultured cancer cells:

Cell LineIC50 (µM)Mechanism of Action
B16 Melanoma0.5Induction of apoptosis via caspase activation
A549 Lung Cancer0.7Inhibition of cell proliferation

Case Study 2: Neuroprotective Effects

A study focusing on the neuroprotective effects in a model of Alzheimer's disease showed:

Treatment GroupOutcome
ControlSignificant neuronal loss
tert-butyl N-carbamateReduced loss and improved cognitive function

Discussion

The data suggests that this compound exhibits promising biological activities that warrant further investigation. Its dual action as an anticancer agent and neuroprotective compound highlights its potential therapeutic applications.

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